
5-溴-3-氟吡啶-2-甲醛
概述
描述
5-Bromo-3-fluoropyridine-2-carboxaldehyde is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
科学研究应用
5-Bromo-3-fluoropyridine-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
For instance, under basic conditions, a salt can undergo heterolytic C-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation . This could potentially be a part of the mechanism of action for 5-Bromo-3-fluoropyridine-2-carbaldehyde.
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts .
Pharmacokinetics
It’s known that the compound has a molecular weight of 204 , which could influence its bioavailability.
Result of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , which could result in various effects at the molecular and cellular level.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
生化分析
Biochemical Properties
5-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions can vary, with the compound potentially forming covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .
Cellular Effects
The effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the transcription of specific genes, thereby influencing protein synthesis and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluoropyridine-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, with changes in cell signaling and gene expression persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluoropyridine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-Bromo-3-fluoropyridine-2-carbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-3-fluoropyridine-2-carbaldehyde within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells through active transport mechanisms and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromo-3-fluoropyridine-2-carbaldehyde can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoropyridine-2-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-fluoropyridine-2-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-3-fluoropyridine-2-carboxaldehyde may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
化学反应分析
Types of Reactions
5-Bromo-3-fluoropyridine-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 5-Bromo-3-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 5-Bromo-3-fluoropyridine-2-methanol.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-fluoropyridine-3-carboxaldehyde
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
- 5-Bromo-2-chloro-3-fluoropyridine
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-Bromo-3-fluoropyridine-2-carboxaldehyde is unique due to the specific positioning of the bromine, fluorine, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
属性
IUPAC Name |
5-bromo-3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBEFQVVXDCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-93-7 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
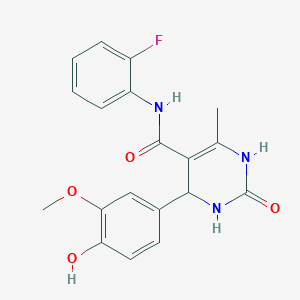
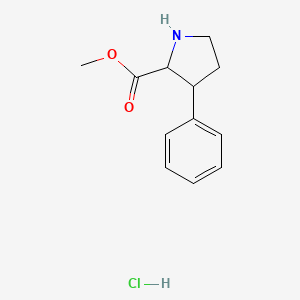
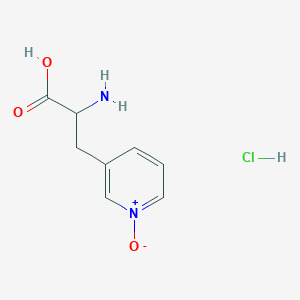
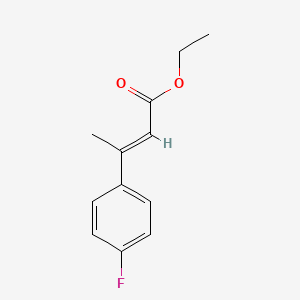

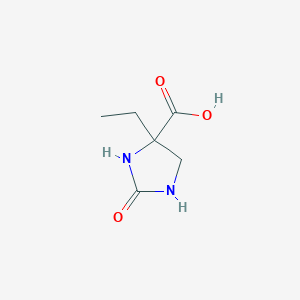
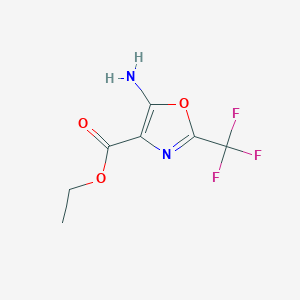
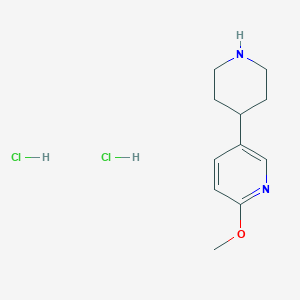
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
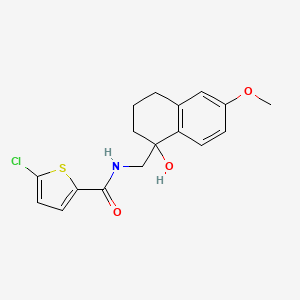
![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

